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GTPase KRas (7-15) -

GTPase KRas (7-15)

Catalog Number: EVT-243835
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Product Introduction

Description
GTPase KRas
Source

The primary source of information on GTPase KRas (7-15) comes from biochemical studies and structural analyses that have characterized its function and mutations associated with various cancers. Notably, research has focused on the intrinsic and extrinsic GTPase activities of KRas, particularly in the context of cancer-associated mutations such as G12D and Q61R, which significantly alter its activity and regulatory mechanisms .

Classification

GTPase KRas (7-15) belongs to the class of small GTPases within the larger family of guanosine triphosphatases. It is classified based on its ability to bind guanine nucleotides and its role in signal transduction pathways. KRas is categorized as an oncogene due to its frequent mutations in human cancers, particularly pancreatic, colorectal, and lung cancers.

Synthesis Analysis

Methods

The synthesis of GTPase KRas (7-15) can be achieved through recombinant DNA technology. Typically, the gene encoding KRas is cloned into an expression vector, which is then introduced into a suitable host organism—commonly Escherichia coli or yeast—for protein expression.

Technical Details

  1. Cloning: The KRas gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into bacterial cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is commonly achieved through the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags such as His-tags for isolation.
Molecular Structure Analysis

Structure

The molecular structure of GTPase KRas (7-15) comprises several key elements:

  • G Domain: Contains three switch regions (switch I, switch II, and the P loop) essential for nucleotide binding.
  • Hypervariable Region: Involved in membrane localization and interaction with effectors.

Data

High-resolution crystal structures reveal that KRas typically adopts a conformation characterized by six beta strands and five alpha helices . The structural integrity is crucial for its function as it directly influences nucleotide binding and hydrolysis rates.

Chemical Reactions Analysis

Reactions

GTPase KRas (7-15) participates in several critical biochemical reactions:

  1. Nucleotide Exchange: The exchange of guanosine diphosphate for guanosine triphosphate facilitated by guanine nucleotide exchange factors.
  2. GTP Hydrolysis: The conversion of guanosine triphosphate to guanosine diphosphate, primarily regulated by GTPase-activating proteins.

Technical Details

The intrinsic GTPase activity of KRas enables it to hydrolyze bound GTP to GDP, a process that can be accelerated by external factors such as GTPase-activating proteins . Mutations in specific residues can significantly impair this activity, leading to persistent activation and oncogenic signaling.

Mechanism of Action

Process

The mechanism by which GTPase KRas (7-15) exerts its effects involves:

  1. Activation: Upon receiving extracellular signals (e.g., growth factors), guanine nucleotide exchange factors promote the exchange of GDP for GTP.
  2. Signal Transduction: The activated KRas-GTP complex interacts with various downstream effectors, including mitogen-activated protein kinases and phosphatidylinositol 3-kinase pathways, leading to cellular responses such as proliferation and survival .

Data

Research indicates that mutations like G12D disrupt normal GTP hydrolysis, locking KRas in an active state that continuously signals for cell growth .

Physical and Chemical Properties Analysis

Physical Properties

GTPase KRas (7-15) typically exhibits:

  • Molecular Weight: Approximately 21 kDa.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to temperature changes; optimal stability maintained at 4°C.
  • Activity: Dependent on magnesium ions for optimal GTP hydrolysis activity .
Applications

Scientific Uses

GTPase KRas (7-15) has several important applications in scientific research:

  • Cancer Research: Understanding its role in tumorigenesis has led to targeted therapies against specific KRas mutations.
  • Drug Development: The identification of inhibitors targeting mutant forms of KRas has opened new avenues for cancer treatment .
  • Biotechnology: Used as a model system for studying signal transduction mechanisms in cells.
Structural Biology of GTPase KRas (7-15)

Conformational Dynamics of the P-Loop (Residues 7-15) in Nucleotide Binding

The P-loop (phosphate-binding loop; residues 10–17 in full-length KRAS, corresponding to residues 7–15 in the GTPase KRas (7-15) peptide) is a critical nucleotide-binding motif with the consensus sequence GXXXXGK(S/T). This loop anchors the β-phosphate of GDP/GTP through conserved hydrogen bonds and coordinates a catalytic Mg²⁺ ion via residues D57 and T58 [1] [8]. Molecular dynamics (MD) simulations reveal that the P-loop exhibits intrinsic flexibility, sampling "open" and "closed" conformations during nucleotide exchange. In the GTP-bound state, the P-loop adopts a compact conformation that stabilizes the γ-phosphate, whereas in the GDP-bound state, it relaxes into an extended conformation [8] [5]. Key residues like G10 and G15 enable sharp turns essential for nucleotide positioning, while mutations (e.g., G12V) restrict this plasticity, impairing GTP hydrolysis [3] [9].

Table 1: Key Residues in the P-loop (7-15) and Their Functions

ResidueRole in Nucleotide BindingStructural Impact
G10Anchors GDP/GTP β-phosphateMaintains loop flexibility
S17Coordinates Mg²⁺/β-phosphateStabilizes active conformation
G12Positions catalytic waterMutation disrupts GTPase activity
K16Binds α/β-phosphatesElectrostatic stabilization

Role of Residues 7-15 in Switch I/II Allostery and Effector Recruitment

Residues 7-15 act as an allosteric hub that communicates nucleotide-binding events to the switch I (residues 30–40) and switch II (residues 60–76) regions. GTP binding to the P-loop triggers a salt bridge between K16 and switch I residue D33, stabilizing an "open" switch I conformation competent for effector binding (e.g., RAF kinase) [8] [9]. Neural relational inference (NRI) modeling confirms that P-loop dynamics propagate via long-range interactions: For example, G12 mutation disrupts hydrogen bonds between the P-loop and switch II residue Q61, a catalytic residue essential for GTP hydrolysis [8] [3]. This allostery is quantifiable through dynamic cross-correlation maps (DCCMs), which show intensified correlated motions between the P-loop and switch regions upon GTP binding [8].

Comparative Analysis of Wild-Type vs. Mutant KRas (7-15) in Active/Inactive States

Oncogenic mutations in the P-loop (e.g., G12D, G12V, G13D) lock KRAS in a GTP-bound active state by altering conformational equilibria:

  • Wild-type KRAS: Exhibits balanced transitions between GDP-bound ("closed" switches) and GTP-bound ("open" switches) states. GTP hydrolysis occurs efficiently with GAP assistance [1] [9].
  • G12D/V mutants: Introduce steric hindrance and electrostatic repulsion that:
  • Impair Mg²⁺ positioning, reducing GTPase activity by >90% [3].
  • Stabilize switch I in an "open" state, enhancing RAF affinity [5] [9].
  • G13D mutant: Restricts P-loop flexibility, slowing GDP release and trapping KRAS in intermediate states [5].

Table 2: Impact of P-loop Mutations on KRAS Conformational States

MutationStructural ChangeFunctional Consequence
G12DSteric clash in P-loopBlocks GAP binding; reduces GTP hydrolysis
G12VHydrophobic expansionStabilizes switch I; constitutively active KRAS
G13DAltered H-bond networkSlows GDP release; rigidifies α-helix 3

Free energy landscapes (FELs) from Gaussian-accelerated MD (GaMD) simulations confirm that mutants populate high-energy conformations with disordered switch regions, preventing deactivation [3] [5].

Cryo-EM and X-Ray Crystallography Insights into Local Structural Plasticity

High-resolution structures reveal that the P-loop (7-15) exhibits context-dependent plasticity:

  • X-ray crystallography (e.g., PDB: 4OBE) captures static snapshots where P-loop glycines (G10, G12, G13, G15) enable nucleotide accommodation. Mutations like G12D distort the P-loop backbone, widening the GTP-binding pocket [1] [8].
  • Cryo-EM of KRAS-effector complexes shows that the P-loop adopts discrete conformations when engaged with SOS1 (GEF) or RAF, highlighting its role as a conformational sensor [9].
  • Molecular dynamics simulations (24 μs) demonstrate that mutations rigidify the P-loop and alter correlated motions with distal regions (e.g., helix α3), explaining impaired hydrolysis [5] [8].

Table 3: Structural Techniques Applied to KRAS P-loop Analysis

MethodResolutionKey Insight
X-ray crystallography1.5–2.5 ÅP-loop backbone distortion in G12D mutants
GaMD simulationsAtomic dynamicsMutations increase switch region disorder
Markov State ModelsThermodynamic statesG13D favors inactive-intermediate states

Properties

Product Name

GTPase KRas (7-15)

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